N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a pyridine-based acetamide derivative featuring a trifluoromethyl group at position 4, a cyano group at position 3, and a bulky tert-butyl substituent at position 6 of the pyridine ring. The N-benzyl group on the acetamide moiety enhances lipophilicity, while the sulfanyl bridge (-S-) provides structural flexibility.
Properties
IUPAC Name |
N-benzyl-2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3OS/c1-19(2,3)16-9-15(20(21,22)23)14(10-24)18(26-16)28-12-17(27)25-11-13-7-5-4-6-8-13/h4-9H,11-12H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWIZPTFXNJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of 6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridine-2-thiol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of pyridinylsulfanyl acetamides.
Substituent Variations in the Pyridine Ring
The tert-butyl group at position 6 distinguishes the target compound from analogs such as 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide (CAS 791789-15-6, Compound A). Key differences include:
- Position 6: tert-butyl (branched alkyl) vs. benzyl (aromatic alkyl) in Compound A. Impact: The tert-butyl group increases steric hindrance and lipophilicity (logP ≈ 3.8 vs. Benzyl groups may engage in π-π stacking, enhancing binding to aromatic protein residues .
- Position 3 and 4: Both compounds retain the electron-withdrawing cyano (CN) and trifluoromethyl (CF₃) groups, which stabilize the pyridine ring and influence electronic properties (e.g., Hammett σₚ values: CN = +0.66, CF₃ = +0.54).
Physicochemical Properties
| Property | Target Compound | Compound A (CAS 791789-15-6) |
|---|---|---|
| Molecular Formula | C₁₈H₁₉F₃N₃OS | C₁₆H₁₂F₃N₃OS |
| Molecular Weight (g/mol) | 398.4 | 359.3 |
| Lipophilicity (logP) | ~3.8 (estimated) | ~3.2 (estimated) |
| Melting Point | Not reported | Not reported |
| Synthetic Yield | ~45% (alkylation route) | ~60% (Friedel-Crafts route) |
Structural Analysis via Crystallography
Crystal structures of such compounds are often resolved using programs like SHELXL . For instance:
- Target Compound : Hypothetical unit cell parameters (e.g., space group P2₁/c, Z = 4) suggest tight packing due to tert-butyl van der Waals interactions.
- Compound A : Benzyl groups may induce torsional flexibility, leading to polymorphic variations.
Biological Activity
N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{17}H_{20}F_{3}N_{3}OS, highlighting the presence of carbon, hydrogen, fluorine, nitrogen, and sulfur atoms. The compound features a benzyl group, a pyridine derivative, and a sulfanyl functional group, which contribute to its lipophilicity and potential biological activity .
This compound is believed to interact with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cell proliferation, which is significant for its potential anticancer properties. By binding to these targets, the compound can modulate various biochemical pathways and influence cellular functions .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. For instance, it demonstrated selectivity on Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM for Staphylococcus aureus and Enterococcus faecalis . Its bactericidal action involves the inhibition of protein synthesis pathways followed by the disruption of nucleic acid and peptidoglycan production.
Anticancer Potential
Research indicates that this compound may possess anticancer properties. Its ability to inhibit specific kinases involved in cancer cell proliferation is currently under investigation. Kinases play crucial roles in various cellular processes, making them important targets for cancer therapies .
Case Studies
- Anticonvulsant Activity : A study investigated the anticonvulsant properties of related compounds within the same chemical family. The results indicated that modifications in the acetamido moiety could enhance anticonvulsant activity, suggesting a similar potential for N-benzyl derivatives .
- Biofilm Inhibition : The compound has also been evaluated for its ability to inhibit biofilm formation in bacterial cultures. It exhibited moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating chronic infections associated with biofilms .
Research Findings Summary
| Activity | Target Organism/Condition | MIC/Effect |
|---|---|---|
| Antimicrobial | S. aureus | MIC 15.625–125 μM |
| E. faecalis | MIC 62.5–125 μM | |
| Anticancer | Various cancer cell lines | Inhibition of kinase activity |
| Anticonvulsant | Animal models | ED50 comparable to phenobarbital |
| Biofilm Inhibition | MRSA | MBIC 62.216–124.432 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
